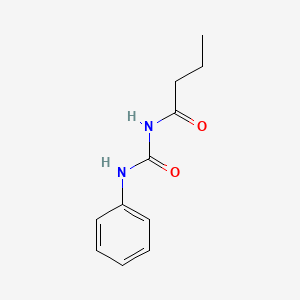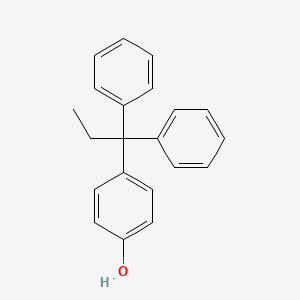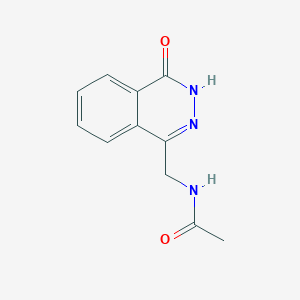
N-(2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)tetradecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)tetradecanamide is a complex organic compound that features an indole moiety, a hydrazone linkage, and a long aliphatic chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)tetradecanamide typically involves the reaction of indole-3-carboxaldehyde with a hydrazine derivative to form a hydrazone intermediate. This intermediate is then reacted with a tetradecanoyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acetic acid or pyridine to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)tetradecanamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: The hydrazone linkage can be reduced to form hydrazine derivatives.
Substitution: The aliphatic chain can undergo substitution reactions, particularly at the terminal positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Hydrazine derivatives.
Substitution: Halogenated aliphatic chains.
Scientific Research Applications
N-(2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)tetradecanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of novel materials with specific properties, such as surfactants or polymers.
Mechanism of Action
The mechanism of action of N-(2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)tetradecanamide involves its interaction with specific molecular targets. The indole moiety can interact with enzymes and receptors, modulating their activity. The hydrazone linkage can form reversible covalent bonds with biological molecules, affecting their function. The long aliphatic chain can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1H-Indol-3-yl)ethyl)-2-(6-chloro-9H-carbazol-2-yl)propanamide
- N-(2-Hydroxy-2-(1H-Indol-3-yl)ethyl)acetamide
- (Z)-N’((1H-Indol-3-yl)methylene)nicotinohydrazide
Uniqueness
N-(2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)tetradecanamide is unique due to its combination of an indole moiety, a hydrazone linkage, and a long aliphatic chain. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and interact with diverse biological targets sets it apart from similar compounds.
Properties
CAS No. |
881839-93-6 |
|---|---|
Molecular Formula |
C25H38N4O2 |
Molecular Weight |
426.6 g/mol |
IUPAC Name |
N-[2-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-2-oxoethyl]tetradecanamide |
InChI |
InChI=1S/C25H38N4O2/c1-2-3-4-5-6-7-8-9-10-11-12-17-24(30)27-20-25(31)29-28-19-21-18-26-23-16-14-13-15-22(21)23/h13-16,18-19,26H,2-12,17,20H2,1H3,(H,27,30)(H,29,31)/b28-19+ |
InChI Key |
SWXGTGNHWCECMP-TURZUDJPSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)NCC(=O)N/N=C/C1=CNC2=CC=CC=C21 |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCC(=O)NN=CC1=CNC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


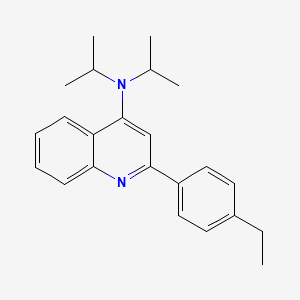

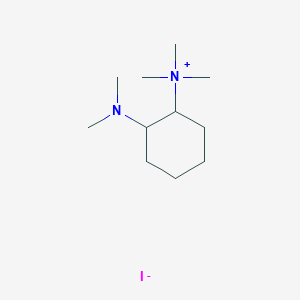
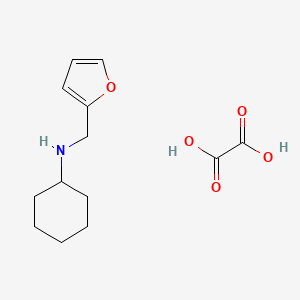
![1-Methyl-2-[(4-nitrophenyl)sulfanyl]benzene](/img/structure/B11938672.png)
